molecular formula C24H31NO3 B3043527 1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid CAS No. 883842-76-0

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid

Cat. No.: B3043527
CAS No.: 883842-76-0
M. Wt: 381.5 g/mol
InChI Key: REJTXKYACPXPSZ-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines an adamantane core with a piperidine ring and a carboxylic acid group

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the adamantane core. The adamantane core is then functionalized with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is further reacted with piperidine and carboxylated to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Scientific Research Applications

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Adamantane derivatives: These compounds share the adamantane core structure and may have similar physical and chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar biological activities and reactivity.

    Carboxylic acid derivatives: These compounds contain a carboxylic acid group and may undergo similar chemical reactions.

Properties

IUPAC Name

1-[3-(4-methylphenyl)adamantane-1-carbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-16-2-4-20(5-3-16)23-11-17-10-18(12-23)14-24(13-17,15-23)22(28)25-8-6-19(7-9-25)21(26)27/h2-5,17-19H,6-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJTXKYACPXPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCC(CC5)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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